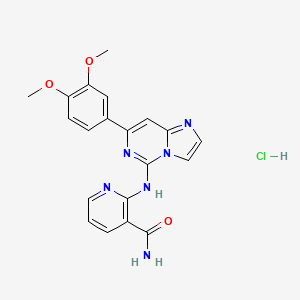
BDP TR carboxylic acid
Übersicht
Beschreibung
BDP TR carboxylic acid is a derivative of BDP TR, which is a BODIPY fluorescent probe . It is a bright and photostable fluorophore for the ROX channel . This compound is moderately hydrophobic, has a relatively long lifetime of the excited state, and a significant two-photon cross-section . The carboxylic acid derivative can be used for the labeling of alcohols by Steglich esterification, or in non-conjugated form .
Molecular Structure Analysis
The molecular formula of BDP TR carboxylic acid is C21H15BF2N2O3S . The exact mass is 424.09 . The structure includes a borondipyrromethene core, which is responsible for its fluorescent properties .Chemical Reactions Analysis
The terminal carboxylic acid of BDP TR carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Additionally, it can be used for the labeling of alcohols by Steglich esterification .Physical And Chemical Properties Analysis
BDP TR carboxylic acid is a dark-colored solid . It has good solubility in DMF and DMSO . The compound has an absorption maximum at 589 nm and an emission maximum at 616 nm .Wissenschaftliche Forschungsanwendungen
Electronic Device Applications
BDP and related compounds such as isoDPP and NDP have shown significant potential in the field of electronic devices. These novel chromophores, resembling diketopyrrolopyrrole (DPP) in chemical structure, have been incorporated into π-conjugated organic donor–acceptor type polymers. These polymers exhibit distinct optical, electrochemical, and device performance characteristics due to π-conjugation extension. The polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP show promise for high-performance electronic devices, potentially outperforming DPP-based polymers. The synthesis, properties, and electronic device applications of these polymers have been extensively reviewed, indicating their potential in the electronic device sector (Deng et al., 2019).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids like BDP are recognized for their role as biocatalyst inhibitors, particularly in the context of fermentative production of biorenewable chemicals. These acids, while serving as precursors for various industrial chemicals, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than the desired yield and titer. Understanding the inhibitory mechanisms of these carboxylic acids is crucial for developing robust microbial strains for industrial applications. The review discusses the impact of these acids on cell membrane properties, intracellular pH, and other metabolic processes, providing insights into the engineering of strains for improved performance in biorenewable fuels and chemicals production (Jarboe et al., 2013).
Carboxylic Acid Bioisosteres in Drug Design
The carboxylic acid functional group is a cornerstone in the pharmacophore of numerous drugs. However, certain carboxylic acid-containing drugs have been withdrawn due to unforeseen toxicity issues, limited metabolic stability, or restricted passive diffusion across biological membranes. Medicinal chemists frequently turn to bioisosteres to address these challenges. A review of recent developments in carboxylic acid bioisosterism sheds light on how changes in bioactivity, selectivity, or physicochemical properties brought about by these substitutions can overcome hurdles in drug design. This highlights the continued innovation and creativity required to develop novel carboxylic acid substitutes with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Liquid-Liquid Extraction of Carboxylic Acids
The revival of interest in carboxylic acid removal from aqueous streams, primarily for bio-based plastics production, has led to advancements in liquid-liquid extraction (LLX) solvents. Research has explored new solvents such as ionic liquids and improvements to traditional solvent systems involving amines and organophosphorous extractants in diluents. This review discusses solvent property models that may aid in solvent selection and regeneration strategies, guiding the direction towards regenerations that do not further dilute already diluted streams before the LLX process (Sprakel & Schuur, 2019).
Eigenschaften
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BF2N2O3S/c23-22(24)25-15(12-16-6-10-19(26(16)22)20-2-1-11-30-20)5-9-18(25)14-3-7-17(8-4-14)29-13-21(27)28/h1-12H,13H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGJJBJMKBGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP TR carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)




![2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605934.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)
![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)
![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)
![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)
